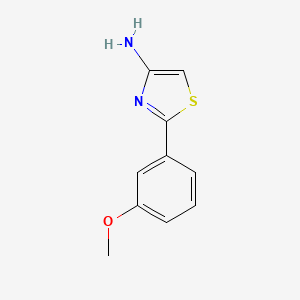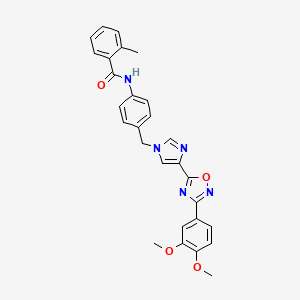
2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine
Overview
Description
“2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C12H7BrF3NO . Its molecular weight is 318.09 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H7BrF3NO/c13-9-2-4-10(5-3-9)18-11-6-1-8(7-17-11)12(14,15)16/h1-7H . The Canonical SMILES representation is C1=CC(=CC=C1OC2=NC=C(C=C2)C(F)(F)F)Br .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 318.09 g/mol , a topological polar surface area of 22.1 Ų , and a complexity of 267 . It has 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 2 rotatable bonds .Scientific Research Applications
Spectroscopic and Density Functional Theory Studies
5-Bromo-2-(trifluoromethyl)pyridine, a compound structurally similar to the requested chemical, has been extensively studied for its spectroscopic properties using techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR). Density Functional Theory (DFT) methods have been applied to investigate its geometric structure, vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties. Further, the HOMO-LUMO energies were examined using time-dependent DFT methods, and its interaction energies were analyzed through Natural Bond Orbital (NBO) analysis. This compound was also studied for its antimicrobial activities and effects on pBR322 plasmid DNA, underscoring its potential in biomedical research (Vural & Kara, 2017).
Malaria Treatment and Prevention
Studies on trifluoromethyl-substituted pyridine and pyrimidine analogs, like JPC-3210, a compound related to 2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine, show promising antimalarial properties. JPC-3210 was identified as a lead compound for its superior in vitro antimalarial activity, lower cytotoxicity, longer plasma elimination half-life, and greater in vivo efficacy against murine malaria. This showcases the compound's relevance in the development of new therapeutic agents for malaria (Chavchich et al., 2016).
Synthesis and Characterization in Organic Chemistry
The compound and its derivatives have been a focus in organic synthesis, where they serve as key intermediates for various chemical transformations. For instance, 4-Aryl-4,5-dihydro-1H-indeno[1,2-b]pyridine derivatives were synthesized using 2,2,2-trifluoroethanol (TFE), highlighting an eco-friendly and efficient synthesis approach. This method's operational simplicity and high yield make it significant in the field of organic synthesis (Khaksar & Gholami, 2014).
Polymer and Material Science
In material science, the compound's derivatives have been utilized to synthesize novel poly(ether-imide)s with good solubility, thermal properties, mechanical properties, and optical transparency. These polyimides, derived from monomers like 4-(4-trifluoromethylphenyl)-2,6-bis[4-(4-aminophenoxy)phenyl]pyridine (FAPP), show potential for advanced material applications due to their excellent performance characteristics (Wang et al., 2008).
Future Directions
The future directions of “2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine” and its derivatives are expected to be in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of these compounds . More novel applications of these compounds are expected to be discovered in the future .
Properties
IUPAC Name |
2-(4-bromophenoxy)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3NO/c13-9-2-4-10(5-3-9)18-11-6-1-8(7-17-11)12(14,15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTDRWBKGIRTPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-N-(1-Cyanoethyl)-3-(furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2385614.png)
![Ethyl 6-amino-3-[(2-methylpropan-2-yl)oxy]pyrazine-2-carboxylate](/img/structure/B2385615.png)
![2-{4-[(2-chloroquinoxalin-6-yl)sulfonyl]piperazin-1-yl}-N-cyclopropylpropanamide](/img/structure/B2385616.png)
![N-(3-fluorophenyl)-2-((4-oxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2385617.png)
![N1-[(3,4-dimethoxyphenyl)methyl]-N4,N4-dimethyl-N1-(2-methylcyclohexyl)benzene-1,4-disulfonamide](/img/structure/B2385618.png)
![5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B2385619.png)



![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one](/img/structure/B2385627.png)
![8-Acetyl-3-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2385630.png)
![2-(3,4-dimethoxyphenethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B2385631.png)
